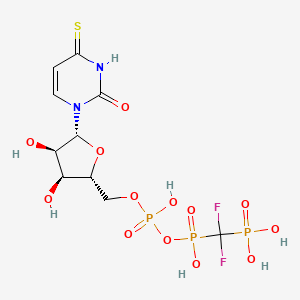

PSB-1114 tetrasodium

Description

Properties

IUPAC Name |

[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGBPSGNGNHNQM-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N2O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PSB-1114 Tetrasodium

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action for PSB-1114 tetrasodium (B8768297). It is important to clarify from the outset that, contrary to some initial postulations, PSB-1114 is not a P2Y12 receptor antagonist. Instead, extensive pharmacological research has definitively characterized PSB-1114 as a potent and selective agonist for the P2Y2 receptor.[1][2][3] This guide will detail its true mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a thorough understanding for research and drug development applications.

PSB-1114 is a chemically stable analog of uridine (B1682114) 5'-triphosphate (UTP) that has been structurally modified to enhance its stability against enzymatic degradation by ectonucleotidases.[1] This property, combined with its high potency and selectivity for the P2Y2 receptor, makes it a valuable pharmacological tool for investigating P2Y2-mediated signaling pathways.[1]

Core Mechanism of Action: P2Y2 Receptor Agonism

PSB-1114 exerts its effects by binding to and activating the P2Y2 receptor, a G protein-coupled receptor (GPCR) that is endogenously activated by extracellular nucleotides like ATP and UTP.[4][5] The P2Y2 receptor is coupled to the Gq/11 family of G proteins.[4][6]

Upon agonist binding, such as with PSB-1114, the P2Y2 receptor undergoes a conformational change, leading to the activation of its associated Gq/11 protein. This initiates a downstream signaling cascade, as illustrated in the diagram below. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][8] The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses.[4] These responses are tissue-specific and can include processes such as ion transport, cell migration, proliferation, and inflammation.[4][9][10]

Quantitative Pharmacological Data

The potency and selectivity of PSB-1114 have been quantified in various studies. This data is crucial for designing experiments and interpreting results. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

| Compound | Target Receptor | Potency (EC50) | Selectivity vs. P2Y4 | Selectivity vs. P2Y6 | Reference |

| PSB-1114 | P2Y2 | 134 nM | >50-fold | >50-fold | [1][2] |

| PSB-1114 | P2Y4 | 9.3 µM | - | - | [1][2] |

| PSB-1114 | P2Y6 | 7.0 µM | - | - | [1][2] |

As the table indicates, PSB-1114 is a potent agonist at the P2Y2 receptor with an EC50 value of 134 nM.[1][2] It demonstrates significant selectivity, being over 50-fold more potent for the P2Y2 receptor compared to the related P2Y4 and P2Y6 receptors.[1][2]

Experimental Protocols

The characterization of PSB-1114 as a P2Y2 agonist has been primarily achieved through in vitro functional assays, particularly calcium mobilization assays.

Calcium Mobilization Assay

This assay is a common method for studying GPCRs that signal through the Gq pathway, such as the P2Y2 receptor.[8][11] The principle is to measure the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of PSB-1114 at the human P2Y2 receptor.

Materials and Methods:

-

Cell Culture: Human astrocytoma cells (e.g., 1321N1) or Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the human P2Y2 receptor.[12][13] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and allowed to adhere overnight.[14]

-

Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time (e.g., 60 minutes) at 37°C.[11][14] This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Preparation: A dilution series of PSB-1114 tetrasodium is prepared in the assay buffer.

-

Fluorescence Measurement: The microplate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.[11][14]

-

Agonist Addition and Data Acquisition: The instrument adds the various concentrations of PSB-1114 to the wells while simultaneously monitoring the fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.

-

Data Analysis: The peak fluorescence response for each concentration of PSB-1114 is determined. These values are then plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value is calculated from this curve using a nonlinear regression model (e.g., four-parameter logistic fit).

Conclusion

This compound is a potent and selective P2Y2 receptor agonist, not a P2Y12 antagonist. Its mechanism of action involves the activation of the Gq/PLC/IP3 signaling pathway, leading to an increase in intracellular calcium levels. The stability and selectivity of PSB-1114 make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the P2Y2 receptor. A thorough understanding of its true mechanism is essential for the accurate design and interpretation of pharmacological studies and for its potential application in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. mdpi.com [mdpi.com]

- 5. Current knowledge on the nucleotide agonists for the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]

- 8. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Agonist-induced internalization of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

PSB-1114 Tetrasodium: A Potent and Selective P2Y2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

PSB-1114 tetrasodium (B8768297) has emerged as a valuable pharmacological tool for studying the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2][3] This guide provides a comprehensive overview of PSB-1114, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Core Properties of PSB-1114 Tetrasodium

PSB-1114 is a potent and subtype-selective agonist for the P2Y2 receptor, demonstrating significantly lower activity at other P2Y receptor subtypes.[1][2][3] Its enzymatic stability further enhances its utility in experimental settings.[1][3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its potency and selectivity.

| Ligand | Receptor | Parameter | Value | Reference |

| PSB-1114 | P2Y2 | EC50 | 134 nM | [1][2][3] |

| PSB-1114 | P2Y4 | EC50 | 9.3 µM | [1][2][3] |

| PSB-1114 | P2Y6 | EC50 | 7.0 µM | [1][2][3] |

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by an agonist such as PSB-1114 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[4][5] These events ultimately modulate a variety of cellular responses.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of PSB-1114 as a P2Y2 receptor agonist.

Cell Culture and Transfection

-

Cell Line: Human astrocytoma cell line 1321N1, which does not endogenously express P2Y receptors, is a common choice.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For receptor expression, cells are transiently transfected with a plasmid encoding the human P2Y2 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Calcium Mobilization Assay

This assay is a primary method for determining the potency (EC50) of P2Y2 receptor agonists.

-

Cell Preparation: Transfected cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Agonist Addition: The dye-containing solution is removed, and cells are washed with buffer. A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation). PSB-1114 is then added at various concentrations.

-

Data Acquisition: Fluorescence is measured kinetically for a period of 1-3 minutes following agonist addition. The peak fluorescence intensity is used to determine the response.

-

Data Analysis: The change in fluorescence is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Receptor Selectivity Assay

To determine the selectivity of PSB-1114, the calcium mobilization assay is repeated using cell lines individually expressing other P2Y receptor subtypes (e.g., P2Y4 and P2Y6). The EC50 values obtained for these receptor subtypes are then compared to the EC50 for P2Y2.

Experimental Workflow for P2Y2 Agonist Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a novel P2Y2 receptor agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide to PSB-1114 Tetrasodium: A Potent and Selective P2Y2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of PSB-1114 tetrasodium (B8768297). It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, with a focus on purinergic signaling. This document includes summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Chemical Structure and Properties

PSB-1114 tetrasodium, chemically known as 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt, is a synthetic organic compound.[1] It is a structurally modified analog of Uridine-5'-triphosphate (UTP). The key modifications, the 4-thio substitution on the uracil (B121893) base and the β,γ-difluoromethylene bridge in the triphosphate chain, confer enhanced enzymatic stability and receptor subtype selectivity.[2]

Chemical Structure

The chemical structure of this compound is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt | [1] |

| Molecular Formula | C₁₀H₁₁F₂N₂Na₄O₁₃P₃S | [1][3] |

| Molecular Weight | 622.14 g/mol | [2][3] |

| CAS Number | 1657025-60-9 | [1][3] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Store at -20°C as a powder. | [3] |

Pharmacological Properties

This compound is a potent and selective agonist for the P2Y₂ receptor, a G-protein coupled receptor (GPCR).[2] Its enzymatic stability makes it a valuable tool for studying P2Y₂ receptor signaling.[2]

Receptor Agonist Activity and Selectivity

The agonist activity of this compound has been characterized at several P2Y receptor subtypes. The quantitative data for its potency (EC₅₀) are summarized in the following table.

| Receptor Subtype | EC₅₀ | Selectivity vs. P2Y₂ | Reference |

| P2Y₂ | 134 nM | - | [2][3] |

| P2Y₄ | 9.3 µM | >50-fold | [2][3] |

| P2Y₆ | 7.0 µM | >50-fold | [2][3] |

Signaling Pathways

Activation of the P2Y₂ receptor by this compound initiates a cascade of intracellular signaling events. The P2Y₂ receptor couples to multiple G-protein subtypes, primarily Gq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and pharmacological characterization of P2Y₂ receptor agonists like this compound. These are based on established methodologies in the field. For the exact experimental details for PSB-1114, readers are directed to the primary literature, specifically El-Tayeb A, et al. J Med Chem. 2011 Apr 28;54(8):2878-90.[2]

Synthesis of 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate

The synthesis of nucleotide analogs such as PSB-1114 is a multi-step process. A generalized workflow is depicted below.

A detailed, step-by-step protocol for a similar synthesis is as follows:

-

Protection of 4-Thiouridine: The 2'- and 3'-hydroxyl groups of 4-thiouridine are protected, for example, by reacting with an appropriate silylating agent in an anhydrous solvent.

-

5'-Phosphorylation: The protected 4-thiouridine is then phosphorylated at the 5'-hydroxyl position using a suitable phosphorylating agent.

-

Coupling Reaction: The 5'-phosphorylated intermediate is coupled with a difluoromethylenediphosphonate derivative. This reaction is typically carried out in an anhydrous organic solvent in the presence of a coupling agent.

-

Deprotection: The protecting groups on the ribose are removed under appropriate conditions (e.g., fluoride-mediated desilylation).

-

Purification and Salt Exchange: The crude product is purified by high-performance liquid chromatography (HPLC). The purified product is then converted to the tetrasodium salt by ion-exchange chromatography.

Pharmacological Characterization

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells stably expressing the human P2Y₂ receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4][5]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the P2Y₂ receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[6]

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.[6]

-

Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence, add varying concentrations of this compound to the wells.

-

Data Acquisition: Measure the fluorescence intensity kinetically for a period of time (e.g., 1-3 minutes) immediately after compound addition.

-

Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is used to determine the EC₅₀ value of the agonist.

This functional assay measures the activation of G-proteins coupled to the receptor of interest.[7][8]

Materials:

-

Membrane preparations from cells expressing the P2Y₂ receptor.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).[7]

-

GDP and unlabeled GTPγS.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and an antioxidant).

-

This compound stock solution.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the cell membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.[9]

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.[9]

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The specific binding is then used to calculate the EC₅₀ and Emax values for the agonist.

Conclusion

This compound is a valuable pharmacological tool for the study of P2Y₂ receptor function. Its high potency, selectivity, and enzymatic stability make it a superior alternative to the endogenous agonists ATP and UTP in many experimental settings. The detailed information on its chemical and pharmacological properties, along with the provided experimental frameworks, should aid researchers in designing and interpreting studies aimed at elucidating the physiological and pathological roles of the P2Y₂ receptor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | P2Y2 Receptor Agonist | DC Chemicals [dcchemicals.com]

- 4. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of PSB-1114 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y₂ receptor agonist. The information is compiled from available scientific literature and chemical supplier data. This document details the chemical properties of PSB-1114, outlines a likely synthetic approach based on related compounds, describes purification methodologies, and presents the relevant signaling pathways.

Introduction to PSB-1114 Tetrasodium

PSB-1114, chemically known as 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt, is a valuable research tool for studying purinergic signaling. It is a stable analog of Uridine-5'-triphosphate (UTP) and demonstrates high potency and selectivity as an agonist for the P2Y₂ receptor, a G-protein coupled receptor involved in a variety of physiological processes. Its selectivity is notable, with significantly lower activity at the related P2Y₄ and P2Y₆ receptors. The introduction of a difluoromethylene group between the β and γ phosphates confers resistance to enzymatic degradation by ectonucleotidases, making it suitable for in vitro and in vivo studies.

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt | |

| Molecular Formula | C₁₀H₁₁F₂N₂Na₄O₁₃P₃S | |

| Molecular Weight | 622.14 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in water | |

| Storage | -20°C to -80°C | |

| EC₅₀ at human P2Y₂ Receptor | 0.134 µM | |

| EC₅₀ at human P2Y₄ Receptor | 9.3 µM | |

| EC₅₀ at human P2Y₆ Receptor | 7.0 µM |

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of PSB-1114 is not publicly available in its entirety, the synthesis can be inferred from the key publication by El-Tayeb et al. (2011) in the Journal of Medicinal Chemistry, which describes the synthesis of a series of related UTP analogues. The synthesis would logically proceed through two key stages: the synthesis of the 4-thiouridine (B1664626) precursor and its subsequent phosphorylation to the final triphosphate analog.

General Experimental Workflow for Synthesis

The likely synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocols (Hypothesized)

The following protocols are based on established methods for the synthesis of nucleotide analogs and are likely representative of the synthesis of PSB-1114.

Step 1: Synthesis of 4-Thiouridine

The conversion of uridine to 4-thiouridine is a common transformation in nucleoside chemistry. A well-established method involves the use of Lawesson's reagent.

-

Reaction: Uridine is reacted with Lawesson's reagent in an anhydrous, high-boiling point solvent such as pyridine (B92270) or dioxane.

-

Conditions: The reaction mixture is typically heated to reflux for several hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield 4-thiouridine.

Step 2: Synthesis of 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate

The phosphorylation of the nucleoside is a multi-step process. A common method for introducing the triphosphate moiety is the Yoshikawa procedure or variations thereof. The introduction of the β,γ-difluoromethylene group requires a specific phosphonate (B1237965) reagent.

-

Protection: The 2' and 3' hydroxyl groups of 4-thiouridine are typically protected, for example, as an acetonide, to ensure regioselective phosphorylation at the 5' position.

-

Monophosphorylation: The 5'-hydroxyl group of the protected 4-thiouridine is first phosphorylated to the monophosphate.

-

Coupling with Difluoromethylenebis(phosphonate): The 5'-monophosphate is then activated and coupled with a difluoromethylenebis(phosphonate) salt (e.g., the tetrabutylammonium (B224687) salt) to form the protected triphosphate analog.

-

Deprotection: The protecting groups on the ribose ring are removed under acidic conditions to yield the final product.

Purification of this compound

The purification of the crude PSB-1114 is critical to remove unreacted starting materials, byproducts, and excess reagents. Due to the highly polar and charged nature of the molecule, ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach.

Purification Workflow

Caption: A typical purification workflow for this compound.

Detailed Purification Methodologies

Anion-Exchange Chromatography:

-

Stationary Phase: A strong anion-exchange resin, such as DEAE-Sephadex or a similar material.

-

Mobile Phase: A gradient of a volatile salt buffer, such as triethylammonium (B8662869) bicarbonate (TEAB), is used for elution. The concentration of the TEAB is gradually increased to elute compounds with increasing negative charge.

-

Fraction Collection: Fractions are collected and analyzed by UV-Vis spectroscopy and/or thin-layer chromatography (TLC) to identify those containing the desired triphosphate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 stationary phase is commonly used for the purification of nucleotides.

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., TEAB or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 4-thiouridine (around 331 nm) is used to monitor the elution of the product.

-

Fraction Collection and Lyophilization: The fractions containing the pure product are collected, pooled, and lyophilized to remove the volatile buffer and solvents, yielding the final product as the tetrasodium salt. The conversion to the sodium salt is typically achieved by passing the purified product through a column of a sodium-form cation-exchange resin prior to the final lyophilization.

P2Y₂ Receptor Signaling Pathway

PSB-1114, as a P2Y₂ receptor agonist, activates a cascade of intracellular signaling events upon binding to the receptor. The P2Y₂ receptor is primarily coupled to Gαq/11 proteins.

Caption: P2Y₂ receptor signaling pathway activated by PSB-1114.

Pathway Description:

-

Receptor Binding: PSB-1114 binds to and activates the P2Y₂ receptor on the cell surface.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gαq/11 subunit, leading to its activation.

-

PLCβ Activation: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, causing the release of stored calcium (Ca²⁺) into the cytosol, thereby increasing the intracellular calcium concentration.

-

PKC Activation: DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

-

Downstream Effects: Both the increased intracellular Ca²⁺ and activated PKC lead to the modulation of various downstream signaling pathways, ultimately resulting in diverse cellular responses such as ion transport, secretion, and proliferation.

This technical guide provides a framework for the synthesis and purification of this compound, intended to aid researchers in their scientific endeavors. For precise, lab-specific protocols, it is highly recommended to consult the primary literature, particularly the work of El-Tayeb and colleagues.

The Discovery and Development of PSB-1114 Tetrasodium: A Selective P2Y₂ Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PSB-1114 tetrasodium (B8768297) has emerged as a valuable pharmacological tool for studying the P2Y₂ receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. This technical guide provides a comprehensive overview of the discovery, history, and development of PSB-1114, detailing its synthesis, pharmacological characterization, and the underlying signaling pathways. The information presented is intended to serve as a core resource for researchers, scientists, and drug development professionals working with purinergic signaling.

Introduction: The Rise of a Selective P2Y₂ Agonist

The P2Y₂ receptor is implicated in a wide array of physiological processes, including ion transport, inflammation, and wound healing. The development of selective agonists is crucial for elucidating its specific functions and therapeutic potential. PSB-1114 was developed to address the need for a potent and selective P2Y₂ receptor agonist with enhanced metabolic stability compared to the endogenous ligand UTP. Its discovery was a result of systematic structural modifications of uridine (B1682114) triphosphate (UTP).

The key innovation in the design of PSB-1114 lies in two critical chemical modifications: the introduction of a 4-thiouracil (B160184) base and the substitution of the pyrophosphate bridge in the triphosphate chain with a β,γ-difluoromethylene group. These changes were intended to increase selectivity for the P2Y₂ receptor and confer resistance to degradation by ectonucleotidases, respectively.

Chemical Synthesis of PSB-1114 Tetrasodium

The synthesis of PSB-1114, or 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate, is a multi-step process involving the preparation of the modified nucleoside and its subsequent phosphorylation.

Experimental Protocol: Synthesis of 4-Thiouridine-5'-triphosphate Analogues

While the exact, detailed industrial synthesis protocol for PSB-1114 is proprietary, a general methodology based on published procedures for similar 4-thiouridine (B1664626) and modified triphosphate analogues can be outlined as follows:

-

Synthesis of 4-Thiouridine: This is typically achieved by treating uridine with Lawesson's reagent or a similar thionating agent, which replaces the oxygen atom at the 4-position of the uracil (B121893) ring with a sulfur atom.

-

Protection of Ribose Hydroxyl Groups: The 2'- and 3'-hydroxyl groups of the 4-thiouridine ribose moiety are protected, often using an isopropylidene group, to ensure selective phosphorylation at the 5'-position.

-

Introduction of the β,γ-Difluoromethylene Triphosphate Moiety: The protected 4-thiouridine is first phosphitylated at the 5'-hydroxyl group. This is followed by a reaction with a difluoromethylenediphosphonate salt to introduce the modified triphosphate chain.

-

Deprotection and Purification: The protecting groups on the ribose are removed under acidic conditions. The final product, PSB-1114, is then purified using ion-exchange chromatography. The tetrasodium salt is typically obtained by treating the purified product with a sodium-containing resin or by precipitation with a sodium salt solution.

The following diagram illustrates the general workflow for the synthesis of PSB-1114.

Caption: General workflow for the synthesis of PSB-1114.

Pharmacological Characterization

PSB-1114 is characterized by its high potency and selectivity as a P2Y₂ receptor agonist.

Potency and Selectivity

The potency of PSB-1114 is determined by its half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response. The selectivity is assessed by comparing its potency at the P2Y₂ receptor to its potency at other P2Y receptor subtypes.

| Compound | P2Y₂ EC₅₀ (nM) | P2Y₄ EC₅₀ (µM) | P2Y₆ EC₅₀ (µM) | Selectivity (P2Y₂ vs P2Y₄) | Selectivity (P2Y₂ vs P2Y₆) |

| PSB-1114 | 134 | 9.3 | 7.0 | >50-fold | >50-fold |

| UTP (endogenous) | ~10-100 | ~1-10 | ~1-10 | Lower | Lower |

Table 1: Potency and Selectivity of PSB-1114 compared to UTP.

Experimental Protocol: Calcium Mobilization Assay

The functional activity of P2Y₂ receptor agonists is commonly assessed using a calcium mobilization assay in a cell line recombinantly expressing the human P2Y₂ receptor, such as 1321N1 human astrocytoma cells.

-

Cell Culture: 1321N1 cells stably expressing the human P2Y₂ receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for approximately 1 hour at 37°C.

-

Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of PSB-1114. The fluorescence intensity is then monitored over time to measure the increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Caption: Workflow for the calcium mobilization assay.

Metabolic Stability

The β,γ-difluoromethylene modification in PSB-1114 is designed to confer resistance to ectonucleotidases, which rapidly hydrolyze the triphosphate chain of endogenous nucleotides like UTP.

The metabolic stability of PSB-1114 can be assessed by incubating the compound with preparations of ectonucleotidases (e.g., cell membrane fractions or purified enzymes) and monitoring its degradation over time using techniques like high-performance liquid chromatography (HPLC).

-

Incubation: PSB-1114 is incubated with a source of ectonucleotidases in a buffered solution at 37°C.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding a strong acid or a denaturing agent.

-

HPLC Analysis: The samples are analyzed by HPLC to separate and quantify the amount of intact PSB-1114 remaining at each time point.

-

Data Analysis: The percentage of PSB-1114 remaining is plotted against time to determine its degradation rate and half-life.

P2Y₂ Receptor Signaling Pathway

Activation of the P2Y₂ receptor by an agonist like PSB-1114 initiates a cascade of intracellular signaling events. The P2Y₂ receptor primarily couples to Gq/11 proteins.

Caption: P2Y₂ receptor signaling pathway activated by PSB-1114.

Upon binding of PSB-1114, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

In Vivo Studies and Therapeutic Potential

While specific in vivo studies focusing exclusively on PSB-1114 are limited in the public domain, research on other selective P2Y₂ receptor agonists has demonstrated their potential in various therapeutic areas. These include promoting wound healing, increasing mucin and tear secretion in dry eye disease, and modulating ion transport in cystic fibrosis. The enhanced stability and selectivity of PSB-1114 make it a promising candidate for further preclinical and clinical investigation in these and other conditions where P2Y₂ receptor activation is beneficial.

Conclusion

This compound represents a significant advancement in the development of pharmacological tools for the study of purinergic signaling. Its high potency, selectivity for the P2Y₂ receptor, and expected metabolic stability make it a superior probe compared to endogenous agonists. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological characterization, which will be of value to researchers and drug developers in the field. Further investigation into the in vivo effects of PSB-1114 is warranted to fully explore its therapeutic potential.

A Technical Guide to the P2Y Receptor Selectivity of PSB-1114 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile of PSB-1114 tetrasodium (B8768297), with a specific focus on its selectivity for the P2Y family of G protein-coupled receptors. It is important to note that PSB-1114 is a potent and selective agonist for the P2Y2 receptor subtype, not an antagonist.[1][2][3] This document outlines its quantitative activity, the primary signaling pathway it activates, and the experimental protocols used to characterize its function.

Data Presentation: Agonist Potency and Selectivity Profile

PSB-1114 is a chemically stable analog of Uridine (B1682114) triphosphate (UTP) that demonstrates high potency and selectivity for the human P2Y2 receptor.[2][3] Its agonist activity is significantly higher at the P2Y2 receptor compared to other uridine nucleotide-sensitive P2Y receptors, such as P2Y4 and P2Y6. This selectivity makes it a valuable tool for studying the specific physiological and pathophysiological roles of the P2Y2 receptor.[2]

The table below summarizes the quantitative agonist potency (EC50 values) of PSB-1114 tetrasodium at human P2Y receptor subtypes as determined by in vitro functional assays.

| Receptor Subtype | Agonist Potency (EC50) | Selectivity vs. P2Y2 | Reference |

| P2Y2 | 134 nM | - | [2][3] |

| P2Y4 | 9.3 µM (9,300 nM) | >69-fold | [2][3] |

| P2Y6 | 7.0 µM (7,000 nM) | >52-fold | [2][3] |

EC50 (Half maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum.

Caption: Agonist selectivity profile of PSB-1114 for P2Y receptors.

P2Y2 Receptor Signaling Pathway

The P2Y2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[4][5] Upon activation by an agonist such as PSB-1114, the receptor undergoes a conformational change, leading to the activation of its associated Gq protein. This initiates a well-characterized intracellular signaling cascade.

Activated Gq stimulates the effector enzyme Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which phosphorylates downstream targets to mediate a variety of cellular responses.[4][5]

Caption: P2Y2 receptor agonist-induced Gq signaling pathway.

Experimental Protocols: Functional Characterization of Agonist Activity

The potency and selectivity of P2Y receptor agonists like PSB-1114 are typically determined using cell-based functional assays that measure the downstream consequences of receptor activation. For Gq-coupled receptors like P2Y2, the most common method is the intracellular calcium mobilization assay.[6][7]

Calcium Mobilization Assay

This assay quantifies the increase in cytosolic free calcium concentration following receptor stimulation.

Objective: To determine the concentration-response curve of an agonist and calculate its EC50 value.

Materials:

-

Host cells expressing the human P2Y receptor of interest (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[6]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound (PSB-1114) and reference agonists (ATP, UTP).

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[6]

Methodology:

-

Cell Culture and Plating:

-

Culture host cells expressing the target P2Y receptor (e.g., P2Y2, P2Y4, or P2Y6) under standard conditions.

-

Plate the cells into a 96- or 384-well black, clear-bottom microplate and grow to near confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor like probenecid (B1678239) (to prevent dye leakage).

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes to allow the dye to de-esterify and become active within the cells.

-

-

Compound Preparation:

-

Prepare serial dilutions of PSB-1114 and any reference agonists in the assay buffer to create a range of concentrations for generating a dose-response curve.

-

-

Fluorescence Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

Using the instrument's integrated fluidics, add the prepared agonist dilutions to the wells.

-

Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes). The binding of Ca2+ to the dye results in a significant increase in its fluorescence.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the resulting data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and maximum response (Emax) values.

-

Caption: Experimental workflow for a calcium mobilization assay.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Stability of PSB-1114 Tetrasodium in Biological Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium, a potent and selective P2Y₂ receptor agonist, has emerged as a valuable pharmacological tool for studying the diverse physiological roles of this receptor. A critical aspect of its utility in biological assays is its enzymatic stability, which dictates its concentration and duration of action at the receptor site. This technical guide provides an in-depth overview of the enzymatic stability of PSB-1114, summarizing available data, outlining relevant experimental protocols, and visualizing key pathways to support its effective use in research and drug development.

PSB-1114 is recognized for its enhanced metabolic stability, particularly against ectonucleotidases like NTPDases, which are enzymes that typically hydrolyze extracellular nucleotides.[1] This inherent stability ensures a more predictable and sustained interaction with the P2Y₂ receptor in experimental settings.

Quantitative Data Summary

While specific quantitative data on the half-life and degradation kinetics of PSB-1114 in various biological matrices are not extensively published, its stability is a key feature highlighted by suppliers. The following table summarizes the known characteristics of PSB-1114 and provides a comparative context with the general stability of endogenous nucleotides.

| Compound | Class | Known Stability Characteristics | Key Degrading Enzymes |

| This compound | P2Y₂ Receptor Agonist (UTP analogue) | Potent, enzymatically stable, and subtype-selective P2Y₂ receptor agonist.[1][2] Displays >50-fold selectivity versus the P2Y₄ and P2Y₆ receptors.[1][2] | Expected to have high resistance to ectonucleotidases (NTPDases).[1] |

| Uridine Triphosphate (UTP) | Endogenous P2Y₂ Receptor Agonist | Rapidly hydrolyzed in extracellular space. | Ectonucleotidases (e.g., NTPDase1/CD39), alkaline phosphatases. |

| Adenosine Triphosphate (ATP) | Endogenous P2Y Receptor Agonist | Rapidly hydrolyzed in extracellular space. | Ectonucleotidases (e.g., NTPDase1/CD39), alkaline phosphatases. |

Experimental Protocols

To assess the enzymatic stability of a compound like PSB-1114, a series of in vitro experiments are typically conducted. The following is a generalized protocol that can be adapted for this purpose.

Protocol: In Vitro Enzymatic Stability Assay in Plasma

1. Objective: To determine the rate of degradation of PSB-1114 in plasma from different species (e.g., human, rat, mouse).

2. Materials:

- This compound

- Control plasma (heparinized) from relevant species

- Phosphate buffered saline (PBS), pH 7.4

- Acetonitrile or other suitable organic solvent for protein precipitation

- Internal standard for analytical quantification

- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

3. Procedure:

- Preparation of Stock Solutions: Prepare a concentrated stock solution of PSB-1114 in an appropriate solvent (e.g., water).

- Incubation:

- Pre-warm plasma and PBS to 37°C.

- Spike a known concentration of PSB-1114 into the plasma. A parallel incubation in PBS can serve as a control for non-enzymatic degradation.

- Incubate the samples at 37°C with gentle agitation.

- Sampling:

- At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

- Sample Processing:

- Immediately quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the aliquot. This also serves to precipitate plasma proteins.

- Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

- Analysis:

- Transfer the supernatant to a new tube or vial for analysis.

- Analyze the concentration of the remaining PSB-1114 in the supernatant using a validated HPLC-MS/MS method.

- Data Analysis:

- Plot the natural logarithm of the percentage of PSB-1114 remaining versus time.

- Determine the degradation rate constant (k) from the slope of the linear regression.

- Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizing Pathways and Workflows

Signaling Pathway of P2Y₂ Receptor Activation

The primary mechanism of action of PSB-1114 is the activation of the P2Y₂ receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by P2Y₂ receptor agonists.

References

The Pharmacological Profile of PSB-1114 Tetrasodium: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides such as ATP and UTP.[1][2] As a stable and selective pharmacological tool, PSB-1114 is invaluable for elucidating the physiological and pathophysiological roles of the P2Y2 receptor.[3] This receptor is implicated in a wide range of biological processes, including inflammation, wound healing, and neuroprotection, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the pharmacological profile of PSB-1114 tetrasodium, including its receptor affinity and selectivity, signaling pathways, and detailed experimental protocols.

Core Pharmacological Profile

PSB-1114 is a derivative of UTP, specifically 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate. Its chemical structure confers both high potency at the P2Y2 receptor and enhanced stability against enzymatic degradation by ectonucleotidases compared to endogenous ligands.

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt |

| Molecular Formula | C₁₀H₁₁F₂N₂Na₄O₁₃P₃S |

| Molecular Weight | 622.14 g/mol [2] |

| Purity | ≥98% (HPLC)[2] |

| Solubility | Soluble in water[2] |

| Storage | Store at -80°C[2] |

Receptor Affinity and Selectivity

PSB-1114 exhibits high potency and selectivity for the human P2Y2 receptor. Its agonist activity is significantly lower at other related P2Y receptor subtypes, such as P2Y4 and P2Y6.

Quantitative Agonist Potency

| Receptor Subtype | EC₅₀ (µM) | Selectivity vs. P2Y2 |

| P2Y2 | 0.134[1][2] | - |

| P2Y4 | >10 | >75-fold |

| P2Y6 | >10 | >75-fold |

EC₅₀ values are typically determined using in vitro calcium mobilization assays in cell lines recombinantly expressing the human P2Y receptor subtypes.

Signaling Pathways

Activation of the P2Y2 receptor by PSB-1114 initiates a cascade of intracellular signaling events primarily through the coupling to Gq/11 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a typical fluorescence-based calcium mobilization assay using a FLIPR® (Fluorometric Imaging Plate Reader) system to determine the potency of PSB-1114 at the P2Y2 receptor.

1. Cell Culture and Plating:

-

Culture human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y2 receptor in appropriate media.

-

Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C, protected from light.

3. Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water).

-

Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for the dose-response curve.

4. FLIPR® Assay:

-

Place the cell plate and the compound plate into the FLIPR® instrument.

-

Set the instrument parameters for baseline fluorescence reading, followed by the addition of the compound solutions.

-

Record the fluorescence intensity before and after the addition of PSB-1114. The change in fluorescence corresponds to the increase in intracellular calcium.

5. Data Analysis:

-

The increase in fluorescence is plotted against the logarithm of the PSB-1114 concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value.

Experimental and Screening Workflow

The pharmacological characterization of a P2Y2 receptor agonist like PSB-1114 typically follows a multi-stage workflow, from initial screening to in-depth profiling.

In Vivo Studies

While extensive in vivo pharmacokinetic and pharmacodynamic data for PSB-1114 are not widely published, it has been utilized in in vitro studies with primary cells to investigate its effects in a more physiologically relevant context. For instance, PSB-1114 has been used to stimulate P2Y2 receptors in primary skeletal muscle fibroblasts.[5] In these studies, activation of the P2Y2 receptor by PSB-1114 led to increased proliferation and the expression of profibrotic markers, an effect that was blocked by a selective P2Y2 receptor antagonist.[5] This demonstrates the utility of PSB-1114 in probing the function of the P2Y2 receptor in cellular processes relevant to disease states such as fibrosis.

Conclusion

This compound is a highly valuable research tool for the study of P2Y2 receptor pharmacology. Its potency, selectivity, and metabolic stability make it superior to endogenous agonists for in vitro and potentially in vivo investigations. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to effectively utilize PSB-1114 in their studies of P2Y2 receptor signaling and its role in health and disease.

References

- 1. PSB 1114 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of PSB-1114 Tetrasodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1114 tetrasodium (B8768297) is a potent and highly selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] Its inherent potency, selectivity, and metabolic stability make it a valuable pharmacological tool for investigating P2Y2 receptor function and a promising candidate for therapeutic development.[3] The P2Y2 receptor is ubiquitously expressed and plays a crucial role in a variety of physiological processes, including ion transport, fluid secretion, cell migration, and tissue repair. Consequently, targeting this receptor with a selective agonist like PSB-1114 holds therapeutic potential for a range of clinical conditions. This technical guide provides an in-depth overview of the core therapeutic applications of PSB-1114, supported by preclinical and clinical data from related P2Y2 receptor agonists. Detailed experimental protocols and signaling pathway visualizations are included to facilitate further research and development in this area.

Core Therapeutic Areas

The therapeutic potential of PSB-1114 tetrasodium stems from the diverse physiological roles of the P2Y2 receptor. Activation of this receptor has been shown to modulate key cellular functions implicated in various diseases. The primary therapeutic areas of interest for a potent P2Y2 agonist like PSB-1114 include:

-

Ophthalmology: Dry Eye Disease (DED): P2Y2 receptor agonists have demonstrated efficacy in treating DED by stimulating both mucin and aqueous secretion from conjunctival cells, thereby enhancing tear film stability and protecting the ocular surface.[4][5]

-

Pulmonology: Cystic Fibrosis (CF): In the airways, P2Y2 receptor activation stimulates chloride and fluid secretion, helping to hydrate (B1144303) the airway surface and improve mucociliary clearance, a key pathological defect in CF.[6]

-

Wound Healing: P2Y2 receptors are involved in promoting the migration and proliferation of keratinocytes and fibroblasts, essential processes for effective wound closure and tissue regeneration.

-

Neuroprotection: Emerging evidence suggests a role for P2Y2 receptor activation in protecting neurons from injury and promoting neuronal repair, indicating potential applications in neurodegenerative diseases.

Mechanism of Action and Signaling Pathways

PSB-1114 exerts its effects by binding to and activating the P2Y2 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade primarily through the phospholipase C (PLC) pathway.

Figure 1: P2Y2 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for P2Y2 receptor agonists, primarily focusing on PSB-1114 and the clinically approved agonist, diquafosol.

Table 1: In Vitro Potency and Selectivity of this compound

| Compound | Target Receptor | EC50 (nM) | Selectivity vs. P2Y4 | Selectivity vs. P2Y6 | Reference |

| PSB-1114 | P2Y2 | 134 | >60-fold | >60-fold | [1][2] |

Table 2: Clinical Efficacy of Diquafosol (a P2Y2 Agonist) in Dry Eye Disease

| Clinical Endpoint | Diquafosol 3% Ophthalmic Solution | Placebo/Control | P-value | Reference |

| Corneal Fluorescein Staining Score (change from baseline) | ||||

| - at 4 weeks | Significant improvement | Less improvement | <0.05 | [2] |

| - at 6 weeks | Significant improvement | Less improvement | <0.05 | [2] |

| Conjunctival Rose Bengal Staining Score (change from baseline) | ||||

| - at 4 weeks | Significant improvement | Less improvement | <0.05 | [2] |

| - at 6 weeks | Significant improvement | Less improvement | <0.05 | [2] |

| Tear Film Break-Up Time (TBUT) (seconds) | Increase | No significant change | <0.05 | [4] |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is fundamental for assessing the agonist activity of compounds like PSB-1114 at the P2Y2 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2Y(2) receptor agonist INS37217 enhances functional recovery after detachment caused by subretinal injection in normal and rds mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Purinergic Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the in vitro characterization of purinergic receptor ligands. It is important to note that while the initial query focused on PSB-1114 as a P2Y12 receptor antagonist, publicly available data from reputable suppliers consistently characterize PSB-1114 as a potent and selective P2Y2 receptor agonist .[1][2] Therefore, this guide will provide a protocol for characterizing P2Y2 receptor agonism, as well as a standard protocol for assessing P2Y12 receptor antagonism in platelet aggregation, which may be of interest to researchers in this field.

Part 1: Characterization of PSB-1114 Tetrasodium (B8768297), a P2Y2 Receptor Agonist

PSB-1114 is a potent and selective agonist for the P2Y2 receptor, with a reported EC50 of 0.134 μM.[1] It exhibits over 60-fold selectivity for the P2Y2 receptor compared to the P2Y4 and P2Y6 receptors.[1] P2Y2 receptors are Gq-coupled purinergic receptors that, upon activation, stimulate phospholipase C (PLC), leading to an increase in intracellular calcium. A common in vitro method to assess the activity of P2Y2 agonists is through a calcium mobilization assay.

Quantitative Data for PSB-1114

| Parameter | Value | Receptor Target | Source |

| EC50 | 0.134 μM | P2Y2 | Tocris Bioscience, R&D Systems[1] |

| Selectivity | >60-fold vs P2Y4 and P2Y6 | P2Y2 | Tocris Bioscience, R&D Systems[1] |

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium in response to stimulation by a P2Y2 receptor agonist like PSB-1114 in a cell line endogenously or recombinantly expressing the P2Y2 receptor.

Materials:

-

PSB-1114 tetrasodium

-

Cell line expressing the P2Y2 receptor (e.g., 1321N1 human astrocytoma cells)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Culture:

-

Culture the P2Y2-expressing cells in appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.

-

Seed the cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

-

After incubation, wash the cells twice with HBSS (containing probenecid, if used) to remove extracellular dye.

-

Add fresh HBSS to each well.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water).[1]

-

Prepare a series of dilutions of PSB-1114 in HBSS to generate a dose-response curve.

-

-

Measurement of Calcium Flux:

-

Place the 96-well plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's injector, add the different concentrations of PSB-1114 to the wells.

-

Record the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Signaling Pathway Diagram

Caption: P2Y2 Receptor Signaling Pathway.

Experimental Workflow Diagram

Caption: Calcium Mobilization Assay Workflow.

Part 2: Characterization of a P2Y12 Receptor Antagonist using Platelet Aggregation Assay

For researchers interested in P2Y12 receptor antagonism, a standard method is the light transmission aggregometry (LTA) assay using human platelet-rich plasma (PRP). This assay measures the ability of a test compound to inhibit platelet aggregation induced by a P2Y12 agonist such as adenosine (B11128) diphosphate (B83284) (ADP). A known potent P2Y12 antagonist that can be used as a positive control is PSB-0739 (Ki = 24.9 nM).[3]

Experimental Protocol: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Materials:

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication.

-

3.2% (0.106 M) sodium citrate (B86180) anticoagulant tubes.

-

Test compound (P2Y12 antagonist) and vehicle control.

-

Positive control P2Y12 antagonist (e.g., PSB-0739).

-

Platelet agonist: Adenosine diphosphate (ADP).

-

Light Transmission Aggregometer with cuvettes and stir bars.

-

Centrifuge.

-

Pipettes.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood into sodium citrate tubes.[4]

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off to obtain PRP.[4][5]

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.[6]

-

-

Assay Procedure:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Pipette a sample of PPP into a cuvette to set the 100% aggregation (100% light transmission) baseline.

-

Pipette PRP into a cuvette with a stir bar to set the 0% aggregation (0% light transmission) baseline.

-

For the experiment, pipette a fresh sample of PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer.

-

Add the test compound (P2Y12 antagonist) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Move the cuvette to the reading well.

-

Add the platelet agonist (ADP) to induce aggregation and start recording the light transmission for a set period (e.g., 5-10 minutes).

-

Repeat for a range of antagonist concentrations to determine an IC50 value.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of the antagonist.

-

Calculate the percentage inhibition of aggregation for each antagonist concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway and Inhibition Diagram

Caption: P2Y12 Receptor-Mediated Platelet Aggregation and its Inhibition.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Purinergic Receptor Modulators in Calcium Imaging: Application Notes and Protocols

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as critical second messengers, orchestrating a vast array of physiological processes. The ability to precisely measure and modulate intracellular calcium dynamics is paramount for researchers in drug discovery and fundamental biology. This document provides detailed application notes and protocols for the use of purinergic receptor modulators in calcium imaging assays, with a specific focus on clarifying the function of PSB-1114 tetrasodium (B8768297) and providing a comprehensive guide for studying P2Y12 receptor antagonism.

Clarification on the Activity of PSB-1114 Tetrasodium

It is crucial to begin with a significant clarification regarding the pharmacological activity of this compound. Contrary to potential misconceptions, PSB-1114 is not a P2Y12 receptor antagonist. Instead, it is a potent and selective P2Y2 receptor agonist , with a reported EC50 of 134 nM.[1] This distinction is critical as P2Y2 and P2Y12 receptors belong to different classes of G protein-coupled receptors (GPCRs) and elicit distinct downstream signaling cascades.

P2Y2 receptors are Gq/11-coupled, and their activation by an agonist like PSB-1114 directly leads to the activation of phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and resulting in a measurable increase in intracellular calcium concentration.[2]

In contrast, the P2Y12 receptor, the intended target of the user's query, is a Gi-coupled receptor. Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While P2Y12 activation does not directly cause calcium mobilization, it plays a significant role in potentiating calcium signals initiated by other receptors, such as the Gq-coupled P2Y1 receptor, which is also activated by ADP. Therefore, a P2Y12 antagonist would be expected to inhibit this potentiation of ADP-induced calcium influx.

Below are detailed application notes and protocols for both a P2Y2 receptor agonist (as is the case for PSB-1114) and a representative P2Y12 receptor antagonist to fully address the user's interest in studying purinergic modulation of calcium signaling.

Application Note 1: Characterization of P2Y2 Receptor Activation using this compound in a Calcium Imaging Assay

Introduction

This application note describes a method for characterizing the activity of the P2Y2 receptor agonist, this compound, by measuring intracellular calcium mobilization in a suitable cell line endogenously or recombinantly expressing the P2Y2 receptor. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM or Fura-2 AM, to monitor changes in intracellular calcium concentration upon agonist stimulation.

P2Y2 Receptor Signaling Pathway

Activation of the Gq-coupled P2Y2 receptor by an agonist like PSB-1114 initiates a signaling cascade that results in the release of intracellular calcium stores.

Caption: P2Y2 receptor agonist signaling pathway.

Experimental Protocol

Materials:

-

Cell Line: A cell line expressing the P2Y2 receptor (e.g., HEK293, A7r5, or primary endothelial cells).[4][5]

-

This compound: Stock solution prepared in an appropriate buffer (e.g., water or PBS).

-

Calcium Indicator: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127: To aid in dye loading.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Control Agonist: ATP or UTP.[5]

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

-

Instrumentation: Fluorescence microplate reader or a fluorescence microscope with calcium imaging capabilities.

Procedure:

-

Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells gently with the assay buffer to remove excess dye.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the control agonist in the assay buffer.

-

Add the agonist solutions to the wells.

-

-

Data Acquisition:

-

Measure the fluorescence intensity before and after the addition of the agonist. For kinetic assays, record the fluorescence over time.

-

For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

-

For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.

-

Data Presentation

| Compound | Concentration (nM) | Peak Fluorescence (ΔF/F₀) | EC₅₀ (nM) |

| This compound | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 | |||

| ATP (Control) | 10000 |

Application Note 2: A Calcium Imaging Assay for the Characterization of P2Y12 Receptor Antagonists

Introduction

This application note provides a detailed protocol for evaluating the inhibitory activity of a P2Y12 receptor antagonist on ADP-induced intracellular calcium mobilization. This assay is suitable for determining the potency (e.g., IC₅₀) of test compounds that target the P2Y12 receptor. For the purpose of this protocol, we will refer to a generic P2Y12 antagonist.

P2Y12 Receptor Signaling Pathway and Inhibition

The Gi-coupled P2Y12 receptor modulates calcium signaling by inhibiting adenylyl cyclase. An antagonist will block this effect, thereby reducing the potentiation of calcium influx triggered by co-stimulation of Gq-coupled receptors like P2Y1.

Caption: P2Y12 receptor antagonist mechanism of action.

Experimental Workflow

The experimental workflow involves pre-incubating cells with the P2Y12 antagonist before stimulating with ADP to induce a calcium response.

Caption: Experimental workflow for P2Y12 antagonist assay.

Experimental Protocol

Materials:

-

Cell Line: A cell line expressing P2Y12 and P2Y1 receptors (e.g., human platelets, THP-1 monocytic cells, or a recombinant cell line).

-

P2Y12 Antagonist: Test compound stock solution in a suitable solvent (e.g., DMSO).

-

ADP: Adenosine diphosphate (B83284) stock solution.

-

Calcium Indicator: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

-

Instrumentation: Fluorescence microplate reader with automated liquid handling or a fluorescence microscope.

Procedure:

-

Cell Plating and Dye Loading: Follow steps 1 and 2 as described in the P2Y2 agonist protocol.

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of the P2Y12 antagonist in the assay buffer.

-

Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-